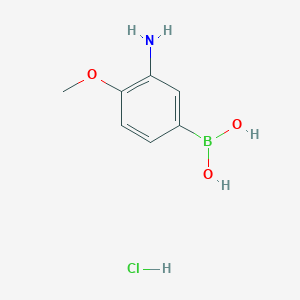

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660492 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895525-75-4 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride chemical properties

An In-depth Technical Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized arylboronic acid derivative that has garnered significant attention from researchers in medicinal chemistry, drug discovery, and materials science. Its unique trifunctional nature—possessing a reactive boronic acid moiety, an electron-donating methoxy group, and a nucleophilic amino group—makes it an invaluable synthon for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its freebase, making it a preferred reagent in many laboratory settings.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is designed for scientists and professionals who seek to leverage this reagent's capabilities in their research and development endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions for the synthesis of novel biaryl compounds and other advanced materials.

Core Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a solid material whose stability and reactivity are influenced by its structure. The presence of the boronic acid group makes the molecule susceptible to dehydration to form boroxines (anhydrides), while the hydrochloride salt of the amino group improves its shelf-life and moisture resistance.

| Property | Value | Source(s) |

| CAS Number | 895525-75-4 | [1] |

| Molecular Formula | C₇H₁₁BClNO₃ | Derived from Structure |

| Molecular Weight | 203.44 g/mol | Derived from Formula |

| Appearance | Cream to light-colored solid/powder | [2] |

| Melting Point | 154 - 156 °C (309.2 - 312.8 °F) | [2] |

| Stability | Moisture sensitive; stable under recommended storage | [2] |

| Solubility | No specific data available, but generally soluble in polar organic solvents like methanol or DMSO. | General Knowledge |

Note: The corresponding free base, (3-Amino-4-methoxyphenyl)boronic acid, is registered under CAS Number 879893-98-8.[3][4][5]

Synthesis and Reactivity Profile

General Synthetic Pathway

The synthesis of substituted phenylboronic acids like (3-Amino-4-methoxyphenyl)boronic acid typically involves a multi-step process starting from readily available precursors. A common and logical approach involves the nitration of a suitable methoxy-substituted aromatic compound, followed by introduction of the boronic acid group, and subsequent reduction of the nitro group to the desired amine. A representative synthesis is outlined in the patent literature for analogous compounds.[6]

The general logic for such a synthesis is as follows:

-

Nitration: An appropriate methoxyphenyl precursor is nitrated to introduce a nitro group at the desired position. This step directs the subsequent functionalization.

-

Borylation: The nitro-substituted intermediate is then converted to a boronic acid or a boronate ester. This can be achieved through various methods, including metal-halogen exchange followed by reaction with a trialkyl borate.

-

Reduction: The nitro group is selectively reduced to an amino group, commonly via catalytic hydrogenation (e.g., using Pd/C and H₂ gas), to yield the final aminophenylboronic acid.[6]

-

Salt Formation: The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: General synthetic workflow for amino-substituted phenylboronic acids.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are prevalent in pharmaceuticals and functional materials.[7][8][9]

The reaction involves three key steps in its catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide or iodide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10][11]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Boronic acids are recognized as privileged structures in medicinal chemistry.[12] The boron atom's unique ability to form reversible covalent bonds with diols, including those in enzyme active sites and on cell surfaces, has led to the development of numerous boron-containing drugs.[13]

This compound serves as a key intermediate for synthesizing molecules with potential therapeutic activity. The biaryl motif it helps create is a cornerstone of many drug scaffolds. The amino and methoxy substituents provide handles for further chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating methodology for the coupling of this compound with an aryl bromide.

Materials and Reagents

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), and K₃PO₄ (3.0 eq.).

-

Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reaction consistency.

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe. Then, add the catalyst or catalyst premix.

-

Reaction: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Analytical Characterization

Confirming the identity and purity of this compound is essential before its use. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most informative tool. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

Distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the phenyl ring.

-

Broad signals corresponding to the amine (-NH₃⁺) and boronic acid (-B(OH)₂) protons, which are often exchangeable and may vary in chemical shift and appearance.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton, showing distinct signals for the methoxy carbon, the six aromatic carbons (with C-B and C-N carbons having characteristic shifts), and any solvent carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. Characteristic absorptions include N-H stretching from the ammonium salt, O-H stretching from the boronic acid, C-O stretching of the ether, and various C-H and C=C bands from the aromatic ring.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Typically, the spectrum will show the mass of the protonated free base.

Spectral data for this and related compounds can be found in various chemical databases.[14][15][16]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: This compound is classified as causing skin and eye irritation.[17][18] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[2][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid dust formation during transfer.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] The material is moisture-sensitive, and exposure to air and humidity can lead to degradation.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[17]

Conclusion

This compound stands out as a highly functionalized and valuable building block in synthetic chemistry. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the strategic placement of its amino and methoxy groups, provides chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful application in pioneering research and development.

References

-

Alchem Pharmtech. CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid. [Link]

-

PubChem. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067. [Link]

-

MREDA. 3-Amino-4-methoxyphenylboronic acid hcl,96%. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1129. [Link]

-

Wiley Science Solutions. 4-Methoxyphenylboronic acid - SpectraBase. [Link]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

Sources

- 1. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL | 895525-75-4 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]

- 6. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL(895525-75-4) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.ie [fishersci.ie]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Senior Application Scientist's Guide to the Structural Elucidation of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

Abstract

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry and materials science, valued for its role in Suzuki-Miyaura cross-coupling reactions. Its precise molecular structure, purity, and stability are paramount to ensuring predictable reaction outcomes, final product efficacy, and safety. This in-depth guide provides a comprehensive framework for the complete structural elucidation and characterization of this compound. We will explore a multi-technique, self-validating analytical workflow, detailing not only the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable methodology for characterizing boronic acid derivatives.

Introduction: The Criticality of Structural Integrity

Boronic acids are indispensable reagents in organic synthesis.[1] The presence of amino and methoxy functional groups on the phenyl ring, as in (3-Amino-4-methoxyphenyl)boronic acid, offers multiple vectors for derivatization, making it a highly versatile intermediate. However, the boronic acid moiety itself introduces specific analytical challenges. These compounds have a propensity to undergo dehydration to form cyclic boroxine anhydrides, and their purity can be compromised by residual starting materials or side products from synthesis.[2][3]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, but it also necessitates confirmation of the salt's stoichiometry and its effect on the molecule's overall character. Therefore, a rigorous, multi-faceted analytical approach is not merely academic but a prerequisite for its successful application in GMP (Good Manufacturing Practice) environments and high-stakes research. Our elucidation strategy is built on the principle of orthogonal validation, where data from independent techniques converge to provide an unambiguous structural assignment.

Figure 1: A logical workflow for the comprehensive structural elucidation of a boronic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this compound, a suite of NMR experiments is required to assemble the complete picture.

Expertise & Causality: Why a Multi-Nuclear Approach?

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. For this molecule, it will confirm the substitution pattern on the aromatic ring and the presence of labile protons (B(OH)₂, NH₃⁺).

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall structure, and their chemical shifts are indicative of their electronic environment (e.g., carbons bonded to oxygen, nitrogen, or boron).

-

¹¹B NMR: This is the definitive experiment for characterizing a boronic acid. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9%, I=3). ¹¹B is almost always used due to its higher natural abundance and smaller quadrupole moment, resulting in sharper signals.[4] The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state, allowing us to distinguish between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or other species.[5][6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the hydrochloride salt and its exchangeable protons (OH, NH₃⁺) often remain visible.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum at a field strength of at least 400 MHz.

-

Integrate all signals to determine proton ratios.

-

Observe coupling patterns (e.g., doublets, triplets) to deduce neighbor relationships.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Use a boron-free probe or a quartz NMR tube to avoid background signals from borosilicate glass.[7]

-

Reference the spectrum externally to BF₃·OEt₂ (0 ppm).

-

Data Presentation: Expected NMR Data

| Analysis | Expected Chemical Shift (δ, ppm) | Rationale / Key Features |

| ¹H NMR (in DMSO-d₆) | ~7.0-7.5 | Aromatic protons (3H), exhibiting splitting patterns consistent with 1,2,4-substitution. |

| ~3.8 | Methoxy (OCH₃) protons (3H), singlet. | |

| ~8.0-9.0 | Boronic acid (B(OH)₂) protons (2H), broad singlet, exchangeable. | |

| ~9.5-10.5 | Ammonium (NH₃⁺) protons (3H), very broad singlet, exchangeable. | |

| ¹³C NMR (in DMSO-d₆) | ~160 | C-OCH₃, aromatic carbon attached to methoxy group. |

| ~140 | C-NH₃⁺, aromatic carbon attached to amino group. | |

| ~110-130 | Remaining aromatic carbons (4 signals). The carbon attached to boron (C-B) may be broad or difficult to observe due to quadrupolar coupling. | |

| ~56 | Methoxy (OCH₃) carbon. | |

| ¹¹B NMR (in DMSO-d₆) | ~28-33 ppm | A single, relatively sharp signal in this region is characteristic of a trigonal planar (sp²) arylboronic acid.[8][9] A significant upfield shift (e.g., to 5-15 ppm) would suggest the formation of a tetrahedral (sp³) boronate species.[4][10] |

Mass Spectrometry (MS): Confirming Molecular Identity

MS is essential for determining the molecular weight of the compound, providing strong evidence for the elemental composition.

Expertise & Causality: Overcoming Analytical Hurdles

The primary challenge in the MS analysis of boronic acids is their tendency to undergo dehydration in the gas phase, which can lead to the formation of cyclic trimers known as boroxines.[2] Electrospray Ionization (ESI) is a soft ionization technique that often minimizes this issue. Running the analysis in both positive and negative ion modes provides complementary information.

-

Positive Ion Mode (ESI+): We expect to see the protonated molecule, [M+H]⁺, where M is the free base form of the compound.

-

Negative Ion Mode (ESI-): This mode can be very informative. Boronic acids can lose a proton to form [M-H]⁻, or they may form adducts with solvents or anions.[11][12]

Experimental Protocol: UPLC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system like acetonitrile/water with 0.1% formic acid (for positive mode) or ammonium acetate (for negative mode).[13]

-

Instrumentation: Use an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Method:

-

Inject a small volume (1-5 µL) of the sample.

-

Use a short C18 column to separate the analyte from potential impurities.

-

Acquire full scan mass spectra in both positive and negative ESI modes.

-

The high-resolution data allows for the calculation of the elemental formula from the exact mass.

-

Data Presentation: Expected Mass Spectrometry Data

| Ion Mode | Expected Ion (m/z) | Formula | Calculated Exact Mass |

| ESI+ | [M+H]⁺ | [C₇H₁₁BNO₃]⁺ | 184.0775 |

| ESI- | [M-H]⁻ | [C₇H₉BNO₃]⁻ | 182.0629 |

Note: M refers to the free base, (3-Amino-4-methoxyphenyl)boronic acid, with a monoisotopic mass of 183.0703 u. The hydrochloride is not typically observed covalently bound in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Identifying Key Vibrations

For this compound, we are looking for the characteristic vibrations of the O-H (boronic acid), N-H (ammonium), C-O (methoxy), and B-O (boronic acid) bonds. The presence of these bands provides corroborating evidence for the structure determined by NMR and MS.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The simplest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically generate the absorbance or transmittance spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3500 (Broad) | O-H Stretch | B(OH)₂ |

| ~2800-3100 (Broad) | N-H Stretch | NH₃⁺ (Ammonium salt) |

| ~2840-3000 | C-H Stretch | Aromatic & Methoxy |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |

| ~1310-1380 | B-O Stretch | Boronic Acid[14] |

| ~1250 | C-O Stretch | Aryl-alkyl ether (methoxy) |

X-Ray Crystallography: The Definitive Structure

While the combination of NMR, MS, and FTIR provides a highly confident structural assignment, single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure and its three-dimensional arrangement in the solid state.[15]

Expertise & Causality: Why is it the Gold Standard?

Crystallography directly maps the electron density of the atoms in a crystal, revealing:

-

Absolute Connectivity: Confirms the exact bonding arrangement.

-

Stereochemistry & Conformation: Shows the 3D shape of the molecule.

-

Intermolecular Interactions: Details hydrogen bonding and crystal packing, which can be critical for understanding physical properties like solubility and stability.[16]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 16. Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride [cjcu.jlu.edu.cn]

A Technical Guide to the Synthesis of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

Abstract: (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an amine, a methoxy group, and a boronic acid moiety, makes it a versatile reagent for introducing functionalized aryl groups. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound, emphasizing the chemical principles, procedural rationale, and critical quality control measures necessary for successful and reproducible outcomes. The primary strategy discussed is the Directed ortho-Metalation (DoM) of a protected 2-methoxyaniline, a robust method offering high regioselectivity.

Introduction and Strategic Overview

(3-Amino-4-methoxyphenyl)boronic acid and its hydrochloride salt are indispensable reagents in medicinal chemistry and materials science. The boronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance. The additional amino and methoxy substituents on the phenyl ring provide strategic points for further derivatization, enabling the synthesis of diverse compound libraries for drug discovery. For instance, aminophenylboronic acids are used to develop sensors for saccharides and to create dynamic covalent hydrogels for biomedical applications.[1][2][3]

The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the borylation step. Direct electrophilic borylation of 2-methoxyaniline would likely yield a mixture of isomers. Therefore, a more controlled approach is required. The most effective and widely recognized strategy is Directed ortho-Metalation (DoM) .[4][5][6] This powerful technique utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[4][5] The resulting aryllithium intermediate is then quenched with an electrophilic boron source to install the boronic acid group with high precision.

In our target molecule, the methoxy group (-OCH₃) serves as a moderate DMG, while the amine (-NH₂) is problematic as its acidic proton would be preferentially removed by the organolithium base. To circumvent this, the amine must first be protected with a group that not only prevents this side reaction but can also enhance the directing effect. A pivaloyl group (-COC(CH₃)₃) is an excellent choice for this purpose.

The overall synthetic strategy is therefore a multi-step process:

-

Protection: Acylation of the amino group of 2-methoxyaniline.

-

ortho-Lithiation & Borylation: Regioselective deprotonation ortho to the methoxy group, followed by reaction with a trialkyl borate.

-

Deprotection & Hydrolysis: Removal of the protecting group and hydrolysis of the boronic ester to yield the free boronic acid.

-

Salt Formation: Conversion to the hydrochloride salt to improve stability and handling.

Retrosynthetic Analysis

A retrosynthetic view illustrates the logic of the chosen pathway, breaking down the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |

| 2-Methoxyaniline (o-Anisidine) | 90-04-0 | 123.15 | >99% | Toxic, potential carcinogen.[7][8] Handle with care. |

| Pivaloyl chloride | 3282-30-2 | 120.58 | >99% | Corrosive, moisture sensitive. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5% | Anhydrous. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | |

| sec-Butyllithium (s-BuLi) | 598-30-1 | 64.06 | ~1.4 M in cyclohexane | Pyrophoric. Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | |

| Triisopropyl borate | 5419-55-6 | 188.08 | >98% | Moisture sensitive. |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Conc. (~37%) and 2M | Corrosive. |

| Diethyl ether | 60-29-7 | 74.12 | Anhydrous | Flammable. |

Equipment

-

Three-neck round-bottom flasks

-

Schlenk line or glove box for inert atmosphere operations

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. o-Anisidine - Wikipedia [en.wikipedia.org]

- 8. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride CAS number

An In-Depth Technical Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic routes, and detail its principal applications, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Core Chemical Identity and Physicochemical Properties

(3-Amino-4-methoxyphenyl)boronic acid and its hydrochloride salt are versatile reagents in organic synthesis. The presence of three distinct functional groups—a boronic acid, an amine, and a methoxy ether—on a phenyl ring makes it a highly valuable synthon for constructing complex molecular architectures.

The primary identifier for the free boronic acid is CAS Number 879893-98-8 [1][2][3]. The hydrochloride salt, which enhances stability and solubility in certain solvents, may be referenced under a distinct CAS number in some commercial or chemical databases.

Caption: 2D Structure of (3-Amino-4-methoxyphenyl)boronic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 879893-98-8 (for free boronic acid) | [1][2][3] |

| Molecular Formula | C₇H₁₀BNO₃ (free acid) / C₇H₁₁BClNO₃ (HCl salt) | [4][5] |

| Molecular Weight | 166.97 g/mol (free acid) / 203.43 g/mol (HCl salt) | [6] |

| Appearance | Typically an off-white to light-colored solid or powder. | [7] |

| Solubility | Soluble in solvents like dimethyl sulfoxide (DMSO) and methanol. | [8] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from moisture. | [7][9] |

Synthesis and Manufacturing Insights

The synthesis of substituted phenylboronic acids often involves a multi-step process. While specific proprietary methods exist, a general and plausible pathway can be derived from established chemical principles, such as those outlined in patents for related compounds[10][11]. A common strategy involves the nitration of a precursor, followed by catalytic reduction to install the amino group, and a directed ortho-metalation/borylation sequence.

A representative synthesis could start from 4-methoxyphenylboronic acid. The key transformations would be nitration followed by reduction.

Caption: Plausible synthetic pathway for the target compound.

Causality in Synthesis:

-

Nitration: The methoxy group is an ortho-, para-director. Nitration of 4-methoxyphenylboronic acid will primarily direct the incoming nitro group to the position ortho to the methoxy group (position 3), driven by its strong activating effect.

-

Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) is a clean and efficient method for this transformation. The inclusion of hydrochloric acid in this step directly yields the desired hydrochloride salt, which often improves the crystallinity and stability of the final product, facilitating its isolation and purification. A patent for a similar compound details such a reduction step using H₂ and a catalyst in the presence of concentrated hydrochloric acid[10].

Core Applications in Research and Drug Discovery

Boronic acids are foundational pillars of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[12]. This compound is no exception and serves as a critical building block for creating carbon-carbon bonds, which is fundamental to the assembly of complex organic molecules.

Key Applications:

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The reaction couples the boronic acid with an organic halide or triflate using a palladium catalyst and a base, forming a new C-C bond[12][13]. This method is exceptionally tolerant of various functional groups, making it ideal for late-stage functionalization in complex syntheses[13].

-

Drug Discovery: The biphenyl and substituted aryl motifs generated via Suzuki coupling are prevalent in pharmaceuticals[13]. Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with enzyme active sites, a feature exploited in drugs like Bortezomib[14][15]. The unique substitution pattern of this specific reagent makes it a valuable precursor for synthesizing targeted libraries of compounds for screening.

-

Materials Science: The ability to construct complex conjugated systems also makes this reagent useful in the development of organic electronics and functional materials[13].

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).

Objective: To synthesize a substituted biaryl compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.)[13].

-

Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is crucial; inorganic bases like potassium carbonate or phosphate are effective for activating the boronic acid for transmetalation[16].

-

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe[13]. The use of a dioxane/water mixture is common as it helps to dissolve both the organic and inorganic reagents. Following this, add the palladium catalyst.

-

Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical, self-validating step to prevent oxidative degradation of the Pd(0) catalyst.

-

-

Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring[13]. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Typical reaction times are 4-12 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS) for closely related arylboronic acids[9][17].

Table 2: GHS Hazard Information (Typical for Arylboronic Acids)

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[9][18] |

| Eye Irritation | H319 | Causes serious eye irritation.[9][18] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[9] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166)[7][9].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber)[17].

-

Skin and Body Protection: Wear a lab coat and long-sleeved clothing[7].

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust[9][17]. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator[17].

Handling and Storage:

-

Avoid dust formation[7].

-

Wash hands thoroughly after handling[18].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[9][19].

-

This compound is likely moisture-sensitive; proper storage is critical to prevent decomposition[7].

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[17].

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[17].

Conclusion

This compound is a high-value chemical reagent with significant utility in synthetic chemistry. Its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular frameworks essential for drug discovery and materials science. Understanding its properties, synthetic origins, and proper handling is paramount for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this versatile building block to its full potential, grounded in principles of scientific integrity and laboratory safety.

References

-

BLD Pharm. (3-Amino-4-methoxyphenyl)boronic acid | 879893-98-8.

-

ChemicalBook. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8.

-

Alchem Pharmtech. CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid.

-

Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid.

-

Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Amino-4-methoxybenzanilide.

-

TCI Chemicals. (2025). SAFETY DATA SHEET - 3-Chloro-4-methoxyphenylboronic Acid.

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid.

-

Combi-Blocks, Inc. (2023). Safety Data Sheet - 4-Formyl-3-methoxyphenylboronic acid pinacol ester.

-

ChemicalBook. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HYDROCHLORIDE.

-

BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions.

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.

-

Wikipedia. Suzuki reaction.

-

Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945.

-

ChemicalBook. 3-Methoxyphenylboronic acid synthesis.

-

Organic Chemistry Portal. Suzuki Coupling.

-

PubChem. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).

-

ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.

-

ChemicalBook. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL(895525-75-4)HNMR.

-

PubChem. (3-Amino-4-methoxyphenyl)boronic acid.

-

InfochemsDB. 3-Amino-4-methoxyphenylboronic acid HCl.

-

MREDA. 3-Amino-4-methoxyphenylboronic acid hcl,96%.

-

Sigma-Aldrich. 4-Methoxyphenylboronic acid.

-

PubChem. (3-Hydroxy-4-methoxyphenyl)boronic acid.

-

Google Patents. (2013). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4986.

-

Junsei Chemical Co., Ltd. 3-Amino-4-methylphenylboronic acid.

-

Home Sunshine Pharma. 4-methoxyphenylboronic Acid CAS 5720-07-0.

-

Santa Cruz Biotechnology. 4-Methoxyphenylboronic acid.

-

Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Hyma Synthesis Pvt. Ltd. Company Overview.

-

BOC Sciences. 4'-Methoxy-4-biphenylboronic acid.

-

Sigma-Aldrich. 4-Methoxyphenylboronic acid Safety Information.

Sources

- 1. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. (3-Amino-4-methoxyphenyl)boronic acid | C7H10BNO3 | CID 22832067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HYDROCHLORIDE [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-methoxyphenylboronic Acid CAS 5720-07-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. fishersci.ie [fishersci.ie]

- 10. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. As a substituted arylboronic acid, it serves as a crucial building block in the synthesis of complex organic molecules. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its practical use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized in the table below. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base, (3-Amino-4-methoxyphenyl)boronic acid (166.97 g/mol ), to the molecular weight of hydrochloric acid (36.46 g/mol ).[2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C7H11BClNO3 | Calculated |

| Molecular Weight | 203.43 g/mol | Calculated |

| CAS Number | 895525-75-4 | [6] |

| Appearance | Typically a solid | General Knowledge |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO | General Knowledge |

| Storage | Store in a cool, dry, and well-ventilated area, under an inert atmosphere. Protect from moisture. | [7] |

Synthesis of this compound

The synthesis of substituted aminophenylboronic acids can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-existing benzene ring, followed by the introduction of the boronic acid moiety. A plausible synthetic pathway for this compound is outlined below, starting from a commercially available precursor. The general principle often involves electrophilic aromatic substitution and subsequent modification of functional groups.[8][9]

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (General)

-

Protection of the Starting Material: The phenolic hydroxyl group of 2-methoxy-5-nitrophenol is protected to prevent interference in subsequent steps. This can be achieved using a suitable protecting group such as a benzyl or silyl ether.

-

Directed Ortho-metalation and Borylation: The protected intermediate undergoes directed ortho-metalation using a strong base like n-butyllithium. The resulting aryl lithium species is then quenched with a trialkyl borate (e.g., trimethyl borate) to introduce the boronic ester functionality.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).

-

Deprotection and Acidification: The protecting group on the hydroxyl group is removed under appropriate conditions. Subsequent treatment with hydrochloric acid yields the desired this compound.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), enabling the construction of complex biaryl structures that are prevalent in many pharmaceutical agents.[1]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with this compound, the aryl/vinyl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane, or DMF) is added to the reaction vessel.

-

Reaction Execution: The reaction mixture is heated to the appropriate temperature (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the desired biaryl compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure of the molecule. For this compound, characteristic signals would be expected in the aromatic region corresponding to the protons on the benzene ring. Additionally, a singlet corresponding to the methoxy group protons would be observed, as well as broad signals for the amino and boronic acid protons, which are often exchangeable with deuterium in deuterated solvents. The integration of these signals should correspond to the number of protons in each environment. Spectroscopic data for this compound is available in chemical databases.[12]

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is advisable to store under an inert atmosphere to prevent degradation.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of complex molecules makes it an important tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is crucial for its successful application in the laboratory.

References

-

Wikipedia. Hydrochloric acid. [Link]

-

Quora. What is the molecular weight of HCl?. [Link]

-

Topblogtenz. Hydrochloric acid (HCl) Molar mass and Molecular weight. [Link]

-

PubChem. Hydrochloric Acid. [Link]

-

Vedantu. Calculate the molar mass of HCl class 12 chemistry CBSE. [Link]

-

ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

-

ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

- Google Patents. Synthetic method of 3-aminophenylboronic acid.

-

NIH. Synthesis of biologically active boron-containing compounds. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

PubChem. (3-Amino-4-methoxyphenyl)boronic acid. [Link]

-

University of Toronto. Synthesis and applications of aminoboronic acids. [Link]

-

Alchem Pharmtech. CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

WatDirection. 10 Hazards And Safety Tips You Need To Know About HCL. [Link]

Sources

- 1. 3-AMINO-4-METHOXYPHENYLBORONIC ACID | 879893-98-8 [chemicalbook.com]

- 2. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. topblogtenz.com [topblogtenz.com]

- 5. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. 879893-98-8|(3-Amino-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL(895525-75-4) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. camachem.com [camachem.com]

An In-depth Technical Guide on the Solubility of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride. Recognizing the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering a robust, field-proven experimental protocol to empower researchers, scientists, and drug development professionals to generate precise solubility data. We will delve into the causality behind experimental choices, ensuring a self-validating system for data generation. This guide will also discuss the general solubility characteristics of related boronic acid derivatives to provide a contextual understanding.

Introduction: The Significance of this compound in Drug Discovery

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules. Boronic acids and their derivatives are crucial in drug discovery due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature exploited in various biological applications.[1][2] Their role as enzyme inhibitors and as versatile reagents in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes them indispensable in the development of novel therapeutics.[3][4]

A thorough understanding of the solubility of this compound is paramount for its effective use in drug development. Solubility influences critical parameters such as reaction kinetics, purification, formulation, and ultimately, the bioavailability of a drug candidate. This guide provides the necessary tools to establish a comprehensive solubility profile for this important compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 895525-75-4 | [5] |

| Molecular Formula | C7H11BClNO3 | [5] |

| Molecular Weight | 203.43 g/mol | [5] |

| Appearance | White to off-white solid (typical for related compounds) | Inferred from related compounds |

General Solubility Characteristics of Arylboronic Acids

While specific quantitative data for this compound is scarce, general trends for arylboronic acids can provide valuable insights:

-

Solvent Polarity: The solubility of boronic acids is significantly influenced by the polarity of the solvent. Generally, they exhibit higher solubility in polar organic solvents.

-

pH: The amino group in the title compound suggests that its solubility will be pH-dependent. In acidic conditions, the amine will be protonated, likely increasing its solubility in aqueous solutions.

-

Temperature: Solubility is typically temperature-dependent. For most solid solutes, solubility increases with temperature.

-

Structural Effects: The presence of functional groups such as amino and methoxy groups will influence the compound's polarity and hydrogen bonding capabilities, thereby affecting its solubility.[6] The introduction of an isobutoxy group into phenylboronic acid, for instance, generally increases its solubility in most organic solvents.[6]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a reliable technique for determining the solubility of a compound by measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][7] This method is based on observing the disappearance of turbidity in a solid-liquid mixture.[6][7][8]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, etc.)

-

Heating/cooling circulator with a transparent bath

-

Magnetic stirrer and stir bars

-

Calibrated temperature probe

-

Luminance probe or laser scattering system for turbidity measurement

-

Analytical balance

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into a sealed vial. The composition should be known with high accuracy.[6]

-

Initial Mixing: Place the vial in the transparent bath of the heating/cooling circulator. Begin stirring the mixture vigorously to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[7]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for higher accuracy, with a luminance probe or a laser scattering system that measures the intensity of light passing through the solution.[6][8]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[7]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Rationale Behind Experimental Choices

-

Dynamic Method: This method is preferred for its accuracy and ability to generate a complete solubility curve over a range of temperatures.

-

Controlled Heating Rate: A slow and constant heating rate is crucial to ensure that the system remains at thermal equilibrium, allowing for an accurate determination of the dissolution temperature.[7]

-

Vigorous Stirring: Continuous stirring ensures that the dissolution process is not limited by mass transfer and that the sample is homogenous.

-

Automated Turbidity Detection: Using a luminance probe or laser scattering system removes the subjectivity of visual inspection and provides more precise and reproducible results.[6][8]

Data Presentation

The collected solubility data should be presented in a clear and organized manner.

Table 1: Example Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Methanol | 25 | To be determined |

| Acetone | 25 | To be determined |

| Chloroform | 25 | To be determined |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Coupling

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Conclusion

This technical guide provides a comprehensive methodology for determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data, which is crucial for the successful application of this compound in drug discovery and development. The provided framework emphasizes scientific integrity and provides the necessary tools for a self-validating approach to solubility determination.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

-

Wojnarowska, Z., Knapik-Kowalczuk, J., Jurkiewicz, K., & Paluch, M. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4486–4493. [Link]

-

Fisk, L. A. (2010). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Retrieved from [Link]

-

Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., & Gozdalik, J. T. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (3-Amino-4-methoxyphenyl)boronic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. Retrieved from [Link]

-

Singh, V. K., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1109. [Link]

-

Alchem.Pharmtech. (n.d.). CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

Silva, F., & Martins, C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5947. [Link]

-

PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). Retrieved from [Link]

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 5. 3-AMINO-4-METHOXYPHENYLBORONIC ACID HCL CAS#: 895525-75-4 [amp.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride: A Technical Guide

Introduction

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, valued for its utility in cross-coupling reactions and as a precursor for various heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a methoxy group, and a boronic acid moiety, imparts specific chemical properties that are of great interest to researchers in drug development. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective application and for ensuring the integrity of synthetic pathways.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting the expected spectral data but also by delving into the rationale behind the experimental methodologies and the interpretation of the spectral features. While a complete set of publicly available, experimentally-verified spectra for this specific hydrochloride salt is not readily accessible, this guide synthesizes data from closely related and well-characterized aminophenylboronic and methoxyphenylboronic acids to provide a robust and scientifically grounded predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

The expected chemical shifts for this compound are summarized in Table 1. These values are predicted based on the analysis of similar substituted phenylboronic acids.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | d | 1H | Ar-H ortho to B(OH)₂ |

| ~7.3 - 7.5 | dd | 1H | Ar-H meta to B(OH)₂ and ortho to NH₃⁺ |

| ~7.0 - 7.2 | d | 1H | Ar-H ortho to OCH₃ |

| ~4.0 (broad) | s | 3H | -NH₃⁺ |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.0 (very broad) | s | 2H | -B(OH)₂ |

Solvent: D₂O or DMSO-d₆

-

Aromatic Protons: The aromatic region will display a complex splitting pattern due to the trisubstituted nature of the benzene ring. The electron-withdrawing nature of the boronic acid group and the protonated amino group will deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy group will shield its ortho-proton, causing an upfield shift.

-

Amine Protons: In the hydrochloride salt, the amino group will be protonated (-NH₃⁺), and these protons are expected to be broad and may exchange with residual water in the solvent, potentially altering their chemical shift and multiplicity.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around 3.9 ppm.

-

Boronic Acid Protons: The protons of the B(OH)₂ group are typically very broad and may also exchange with the solvent, sometimes making them difficult to observe.[4]

-

Solvent Choice: The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for boronic acids. In D₂O, the acidic protons (-NH₃⁺ and -B(OH)₂) will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

The predicted ¹³C NMR chemical shifts are presented in Table 2, based on data from analogous compounds.[5][6][7][8][9]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Ar-C-OCH₃ |

| ~135 - 140 | Ar-C-NH₃⁺ |

| ~130 - 135 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-C-B(OH)₂ (broad) |

| ~110 - 115 | Ar-CH |

| ~56 | -OCH₃ |

Solvent: D₂O or DMSO-d₆

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group will be significantly deshielded. The carbon bearing the boronic acid group often appears as a broad signal due to the quadrupolar nature of the boron nucleus.

-

Aliphatic Carbon: The methoxy carbon will appear as a sharp signal around 56 ppm.

-

Proton Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans (e.g., 1024 or more) are required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a specialized technique that provides direct information about the coordination and chemical environment of the boron atom.[4][10][11][12]

For a trigonal planar boronic acid, a single broad resonance is expected in the range of δ 28-33 ppm . The chemical shift can be sensitive to solvent and pH.

The chemical shift in ¹¹B NMR is highly dependent on the hybridization of the boron atom. A trigonal planar (sp²) boron in a boronic acid will have a chemical shift in the downfield region. If the boronic acid forms a tetrahedral (sp³) boronate ester with a diol, the signal will shift significantly upfield to around δ 5-15 ppm. This makes ¹¹B NMR an excellent tool for studying interactions of boronic acids with diols.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15][16][17][18]

The characteristic IR absorption bands for this compound are summarized in Table 3.[19][20][21][22][23][24]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 (very broad) | Strong | O-H stretch (boronic acid), N-H stretch (ammonium) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretching |

| ~1350 - 1400 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~800 - 850 | Strong | C-H out-of-plane bending (aromatic) |

-

O-H and N-H Stretching: A very broad and strong absorption band in the high-frequency region is characteristic of the overlapping O-H stretching vibrations of the boronic acid and the N-H stretching of the ammonium salt.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

-

Boronic Acid Group: The B-O stretching vibration is a key diagnostic peak for boronic acids and is expected to be strong.

-

Methoxy Group: The characteristic C-O-C stretching vibrations of the aryl ether will be present.

-

Sample Preparation: For solid samples, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the built-in clamp to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[25][26][27][28][29][30][31][32][33][34]

-

Molecular Ion (M⁺): For the free base, (3-Amino-4-methoxyphenyl)boronic acid, the exact mass is approximately 167.06 g/mol . In a high-resolution mass spectrum, this would be the expected molecular ion peak.

-